molecular formula C8H14O3 B13071454 2-((Methoxymethoxy)methyl)cyclopentanone

2-((Methoxymethoxy)methyl)cyclopentanone

Katalognummer: B13071454
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: VFLMAMXGZSANRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Methoxymethoxy)methyl)cyclopentanone is an organic compound that features a cyclopentanone ring substituted with a methoxymethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Methoxymethoxy)methyl)cyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Methoxymethoxy)methyl)cyclopentanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-((Methoxymethoxy)methyl)cyclopentanone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 2-((Methoxymethoxy)methyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For instance, the ketone group may interact with nucleophiles, while the methoxymethoxy group can undergo hydrolysis or substitution.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simpler analog with a ketone group but lacking the methoxymethoxy substitution.

    2-Methylcyclopentanone: Similar structure but with a methyl group instead of the methoxymethoxy group.

    Cyclopentenone: Contains a double bond in the ring, differing in reactivity and applications.

Uniqueness

2-((Methoxymethoxy)methyl)cyclopentanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Eigenschaften

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

2-(methoxymethoxymethyl)cyclopentan-1-one

InChI

InChI=1S/C8H14O3/c1-10-6-11-5-7-3-2-4-8(7)9/h7H,2-6H2,1H3

InChI-Schlüssel

VFLMAMXGZSANRV-UHFFFAOYSA-N

Kanonische SMILES

COCOCC1CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.